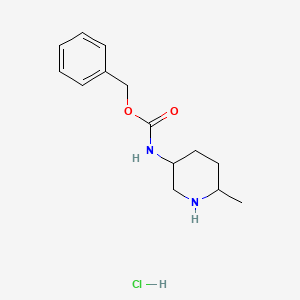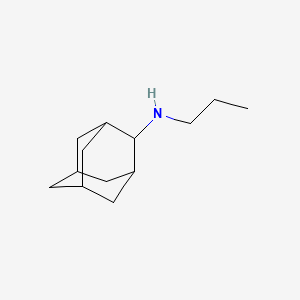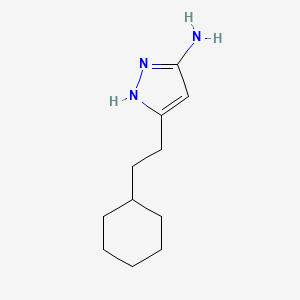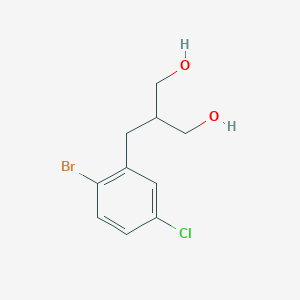
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine and a suitable solvent, with careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding a less halogenated product.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce less halogenated benzyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial properties make it useful in developing new antibiotics and studying microbial resistance.
Industry: It is used in the formulation of preservatives, disinfectants, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to antimicrobial or other biological activities. The compound’s diol moiety may also participate in hydrogen bonding and other interactions that influence its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-Bromo-5-chlorobenzyl)amino)propane-1,3-diol: This compound has an amino group instead of a hydroxyl group, which can significantly alter its reactivity and applications.
2-Bromo-1,3-propanediol: Lacks the chlorobenzyl group, making it less complex and potentially less versatile.
Uniqueness
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is unique due to the presence of both bromine and chlorine atoms on the benzyl group, combined with the propane-1,3-diol backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H12BrClO2 |
|---|---|
Molekulargewicht |
279.56 g/mol |
IUPAC-Name |
2-[(2-bromo-5-chlorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrClO2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
InChI-Schlüssel |
YRUZQNWBFYWJFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC(CO)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)



![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
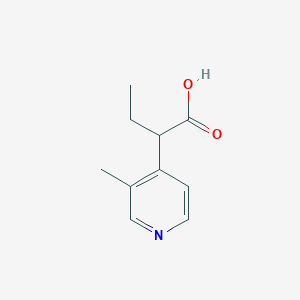
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)
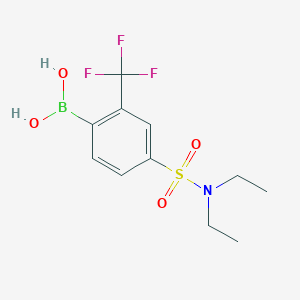
![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)

